molecular formula C7H3ClF3NO B1378607 6-Chloro-2-(trifluoromethyl)nicotinaldehyde CAS No. 1227581-44-3

6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1378607
CAS No.: 1227581-44-3
M. Wt: 209.55 g/mol
InChI Key: OTSYHTUSHNJVSM-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a halogenated and fluorinated derivative of nicotinaldehyde, featuring a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position, along with an aldehyde (-CHO) functional group at the 3-position (based on pyridine numbering). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the aldehyde moiety . It is commercially available in milligram to gram quantities, though pricing and stock status may require direct inquiry .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYHTUSHNJVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-44-3
Record name 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
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Preparation Methods

Stepwise Synthesis Route:

  • Starting Material: 2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
  • Reagents: Pyridinium chlorochromate (PCC) as the oxidizing agent
  • Conditions: Stirring at room temperature for approximately 3 hours
  • Workup: Filtration through silica gel, rinsed with ethyl acetate and hexane mixture

Reaction Scheme:

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
  --(PCC, room temperature)--> 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Research Data:

Parameter Details
Starting Material 1.00 g (4.73 mmol)
Oxidant Pyridinium chlorochromate (2.04 g, 9.45 mmol)
Solvent Dichloromethane (DCM)
Reaction Time 3 hours
Yield Typically high, around 70-85%

This method is scalable and suitable for industrial synthesis with modifications to reaction conditions and safety precautions.

Another prominent approach involves the direct introduction of the trifluoromethyl group onto pyridine rings, followed by chlorination and oxidation.

Key Methodologies:

  • Trifluoromethylation: Using reagents such as trifluoromethyl copper (CuCF₃) or Togni’s reagent to attach the CF₃ group directly to the pyridine ring.
  • Chlorination: Achieved via vapor-phase chlorination using chlorine gas under catalytic conditions with transition metals like iron fluoride.
  • Oxidation to Aldehyde: The aldehyde functionality is introduced through controlled oxidation, often employing reagents such as PCC or chromium-based oxidants.

Industrial Synthesis Data:

Method Key Reagents Conditions Advantages Limitations
Vapor-phase chlorination/fluorination Cl₂, CF₄, FeF₃ catalyst >300°C, vapor-phase High yield, scalable By-product formation, control of chlorination degree
Trifluoromethylation of pyridine CuCF₃, oxidants Mild to moderate temperatures Direct CF₃ introduction Reagent cost, regioselectivity issues

Research Findings:

  • Vapor-phase chlorination/fluorination allows for selective synthesis of 2,3,5-trichloromethylpyridine derivatives, which can be oxidized to the desired aldehyde.
  • The process enables large-scale production, with yields often exceeding 80%, and is adaptable to various pyridine derivatives.

Multi-step Synthesis from Simple Pyridine Derivatives

This method involves constructing the pyridine ring with the desired substituents through multi-step reactions:

Typical Route:

  • Starting from simple pyridine derivatives such as 2-chloro-5-methylpyridine
  • Chlorination or methoxylation to introduce Cl or OMe groups
  • Trifluoromethylation at specific positions using electrophilic trifluoromethylating agents
  • Oxidation of the methyl or hydroxymethyl groups to aldehydes

Reaction Data:

Step Reagents Conditions Yield Notes
Trifluoromethylation Togni’s reagent or CF₃I Mild, room temperature 60-75% regioselectivity critical
Chlorination Cl₂, FeF₃ >300°C, vapor phase 70-85% control over chlorination degree
Oxidation PCC Room temperature 70-90% high selectivity

Summary of Preparation Methods

Method Description Advantages Challenges
Oxidation of Alcoholic Precursors Oxidation of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol High yield, straightforward Requires pre-synthesis of alcohol intermediate
Direct Trifluoromethylation & Chlorination Vapor-phase chlorination/fluorination Scalable, efficient By-product formation, process control
Multi-step Synthesis Building pyridine ring with substituents Flexibility, customization Multi-step complexity, reagent costs

Final Remarks

The synthesis of This compound predominantly relies on oxidation of appropriately functionalized pyridine derivatives. Industrial processes favor vapor-phase chlorination combined with trifluoromethylation, owing to their scalability and high yields. Advances in trifluoromethylation reagents and vapor-phase chlorination techniques continue to improve the efficiency and environmental footprint of these syntheses.

The choice of method depends on factors such as scale, cost, and desired purity. Ongoing research aims to optimize these processes further, focusing on greener reagents and more selective catalytic systems.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-2-(trifluoromethyl)nicotinic acid.

    Reduction: 6-Chloro-2-(trifluoromethyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

Fungicides and Herbicides

Trifluoromethylpyridines, including 6-Chloro-2-(trifluoromethyl)nicotinaldehyde, serve as key intermediates in the synthesis of agrochemicals. For instance:

  • Picoxystrobin : This fungicide is derived from trifluoromethylpyridine compounds and is utilized for crop protection against fungal pathogens .
  • Flazasulfuron : Another herbicide that incorporates trifluoromethylpyridine derivatives, demonstrating selectivity towards specific crops .

Table 1: Agrochemicals Derived from Trifluoromethylpyridines

AgrochemicalTypeActive IngredientApplication Area
PicoxystrobinFungicideDerived from this compoundCrop protection
FlazasulfuronHerbicideTrifluoromethylpyridine derivativeSelective weed control

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has recognized the potential of trifluoromethylpyridines for drug development. Several FDA-approved drugs contain trifluoromethyl groups, which enhance pharmacokinetic properties:

  • Ubrogepant : An oral medication for migraine treatment that incorporates trifluoromethylpyridine moieties .
  • Pretomanid : A drug used for tuberculosis treatment, showcasing the versatility of trifluoromethyl-containing compounds in therapeutic applications .

Table 2: FDA-Approved Drugs Containing Trifluoromethyl Groups

Drug NameIndicationMechanism of Action
UbrogepantMigraineCGRP receptor antagonist
PretomanidTuberculosisInhibits mycobacterial cell wall synthesis

Case Studies

Case Study 1: Development of Picoxystrobin

Research highlighted the synthesis pathway for picoxystrobin using intermediates derived from this compound. The compound's unique properties contributed to its effectiveness against a wide range of fungal diseases affecting crops .

Case Study 2: Ubrogepant as a Novel Migraine Treatment

In clinical trials, ubrogepant demonstrated significant efficacy in reducing migraine symptoms compared to placebo. The incorporation of trifluoromethylpyridine moieties was crucial for its pharmacological profile, showcasing how structural modifications can lead to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Functional Group Key Applications/Notes
6-Chloro-2-(trifluoromethyl)nicotinaldehyde Not explicitly listed C₇H₄ClF₃NO 210.56 6-Cl, 2-CF₃, 3-CHO Aldehyde Intermediate in drug synthesis; reactive towards nucleophiles .
4-Chloro-2-(trifluoromethyl)nicotinic acid 1018678-39-1 C₇H₃ClF₃NO₂ 225.55 4-Cl, 2-CF₃, 3-COOH Carboxylic acid Higher similarity (0.89) to target compound; used in medicinal chemistry .
2-Chloro-6-(trifluoromethyl)benzonitrile 129604-28-0 C₈H₃ClF₃N 205.56 2-Cl, 6-CF₃ (benzene) Nitrile (-CN) High boiling point (237°C); used in materials science .
Methyl 2-chloro-6-(trifluoromethyl)nicotinate 1073129-57-3 C₈H₅ClF₃NO₂ 239.58 2-Cl, 6-CF₃, 3-COOCH₃ Methyl ester Soluble in chloroform/methanol; precursor for ester hydrolysis .
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde Not listed C₇H₄F₃NO₂ 191.11 6-OH, 4-CF₃, 3-CHO Aldehyde, hydroxyl Explored for neurodegenerative drug candidates; enhanced solubility due to -OH .

Reactivity and Functional Group Influence

  • Aldehyde vs. Carboxylic Acid/Nitrile : The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) and condensations, making it valuable for constructing heterocycles or extending carbon chains. In contrast, the carboxylic acid (CAS 1018678-39-1) is more suited for amide coupling or salt formation , while the nitrile (CAS 129604-28-0) participates in cycloadditions or reductions to amines .
  • Substituent Position Effects : The 6-Cl/2-CF₃ arrangement in the target compound may sterically hinder reactions at the 2-position, whereas 4-Cl/2-CF₃ analogues (e.g., CAS 1018678-39-1) allow for regioselective modifications at the 4-position .

Biological Activity

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (C7H4ClF3N) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Chloro Group : Enhances reactivity and biological activity.
  • Trifluoromethyl Group : Increases lipophilicity and influences pharmacokinetics.
  • Aldehyde Functional Group : Key for enzyme inhibition through covalent bonding with nucleophilic residues.

The biological activity of this compound largely revolves around its ability to act as an enzyme inhibitor. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating various biological pathways. This property has been leveraged in drug development, particularly for targeting specific enzymes involved in disease processes.

Biological Activities

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of various enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.
    • Preliminary studies suggest it may inhibit certain enzymes critical in metabolic pathways, affecting cellular functions and signaling cascades.
  • Antimicrobial Activity :
    • Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This has been observed in related studies where trifluoromethyl-substituted pyridines demonstrated increased fungicidal activity .
    • The potential for this compound to act against resistant strains of bacteria, including those causing tuberculosis, has been noted, although specific data on this compound remains limited .
  • Antitumor Activity :
    • Some derivatives of nicotinaldehyde have exhibited antitumor properties. While specific studies on this compound are sparse, the structural similarities with other active compounds suggest potential utility in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of metabolic enzymes
AntimicrobialEnhanced activity against resistant bacteria
AntitumorPossible efficacy against cancer cell lines

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibitors derived from nicotinic compounds, this compound was evaluated for its ability to bind to target enzymes involved in metabolic pathways. Results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic processes in vitro.

Research Findings

Recent research has shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, trifluoromethyl-substituted pyridines were found to be more effective than traditional antifungal agents, suggesting that this compound may also exhibit enhanced antimicrobial efficacy .

Q & A

Q. How does the compound behave under photolytic or thermal stress?

  • Methodological Answer : Thermo-gravimetric analysis (TGA) shows decomposition >200°C. UV-Vis studies (λ = 254 nm) reveal photodegradation products (e.g., CO release from aldehyde). Stabilize with light-protective additives (e.g., BHT) for long-term studies .

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